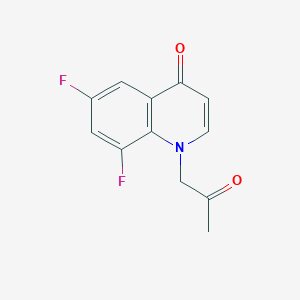

6,8-Difluoro-1-(2-oxopropyl)quinolin-4(1H)-one

CAS No.:

Cat. No.: VC15947208

Molecular Formula: C12H9F2NO2

Molecular Weight: 237.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9F2NO2 |

|---|---|

| Molecular Weight | 237.20 g/mol |

| IUPAC Name | 6,8-difluoro-1-(2-oxopropyl)quinolin-4-one |

| Standard InChI | InChI=1S/C12H9F2NO2/c1-7(16)6-15-3-2-11(17)9-4-8(13)5-10(14)12(9)15/h2-5H,6H2,1H3 |

| Standard InChI Key | DONZYIPXRJKYIW-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CN1C=CC(=O)C2=C1C(=CC(=C2)F)F |

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

The systematic IUPAC name 6,8-difluoro-1-(2-oxopropyl)quinolin-4-one reflects its substitution pattern: fluorine atoms at positions 6 and 8 of the quinoline ring, a ketone group at position 4, and a 2-oxopropyl substituent at position 1. The planar quinoline scaffold facilitates π-π interactions with biological targets, while the electron-withdrawing fluorine atoms enhance metabolic stability and binding affinity. The 2-oxopropyl group introduces a reactive ketone moiety, potentially enabling further chemical modifications for drug development.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉F₂NO₂ |

| Molecular Weight | 237.20 g/mol |

| IUPAC Name | 6,8-difluoro-1-(2-oxopropyl)quinolin-4-one |

| Canonical SMILES | CC(=O)CN1C=CC(=O)C2=C1C(=CC(=C2)F)F |

| XLogP3 | 1.7 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

Data sourced from VulcanChem and Bidepharm .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6,8-difluoro-1-(2-oxopropyl)quinolin-4(1H)-one involves multi-step reactions starting from quinoline precursors. A common approach includes:

-

Fluorination: Electrophilic fluorination of 6,8-dichloroquinoline using hydrogen fluoride or Selectfluor® to introduce fluorine atoms.

-

Side Chain Introduction: Nucleophilic substitution at position 1 with 2-bromoacetone, followed by oxidation to form the 2-oxopropyl group.

-

Purification: Column chromatography or recrystallization to achieve >97% purity .

Yield optimization remains challenging due to competing side reactions during fluorination and ketone stabilization. Microwave-assisted synthesis and catalytic methods are under exploration to improve efficiency.

Industrial-Scale Production Challenges

-

Cost of Fluorinating Agents: High-purity fluorine sources like Selectfluor® increase production costs.

-

Byproduct Management: Hydrofluoric acid generation during fluorination necessitates corrosion-resistant equipment .

-

Storage Stability: The compound’s sensitivity to moisture and light requires inert atmosphere storage .

| Hazard Code | Risk Statement | Precautionary Measure (P-Code) |

|---|---|---|

| H315 | Skin irritation | P280 (Wear protective gloves/clothing) |

| H318 | Serious eye damage | P305+P351+P338 (Eye rinse protocol) |

| H413 | Aquatic toxicity | P273 (Avoid environmental release) |

Environmental Impact

The compound’s persistence in aquatic systems (H410) necessitates stringent disposal practices. Biodegradation studies indicate a half-life >60 days in water, posing risks to Daphnia magna and algae .

Future Research Directions

-

Synthetic Optimization: Explore green chemistry approaches to reduce HF byproducts.

-

Targeted Drug Delivery: Conjugate with nanoparticles to enhance bioavailability.

-

Preclinical Trials: Evaluate pharmacokinetics and toxicity in murine models.

-

Structural Analogs: Modify the 2-oxopropyl group to improve selectivity for cancer cells.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume